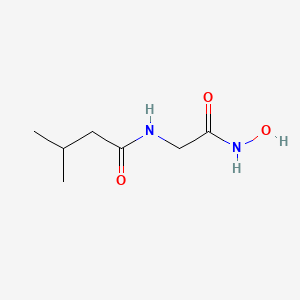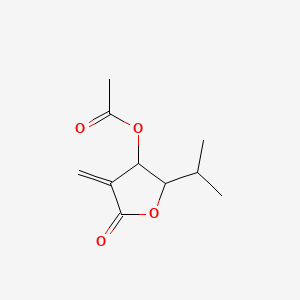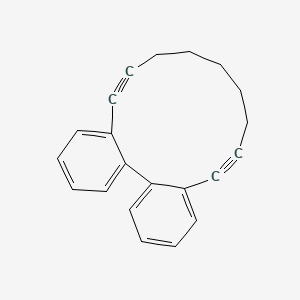
7H-Dibenzo-8,9,10,11-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Dibenzo-8,9,10,11-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo-8,9,10,11-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions with reagents such as N-bromosaccharin (NBSac) to achieve the desired structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 7H-Dibenzo-8,9,10,11-tetrahydro- may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Dibenzo-8,9,10,11-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
7H-Dibenzo-8,9,10,11-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity poses challenges.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 7H-Dibenzo-8,9,10,11-tetrahydro- involves its interaction with various molecular targets. For instance, it can form electrophilic metabolites that bind covalently to DNA, leading to mutations . The pathways involved include enzymatic activation and subsequent binding to nucleophilic sites in biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-: This compound has a similar polycyclic structure but includes additional functional groups.
7H,18H-Dibenzo[g,p][1,5,10,14]tetraoxacyclooctadecin-5,11,16,22-tetrone: Another related compound with a more complex structure and different chemical properties.
Uniqueness
7H-Dibenzo-8,9,10,11-tetrahydro- is unique due to its specific arrangement of benzene rings and its ability to undergo a variety of chemical reactions
Propriétés
Numéro CAS |
78631-72-8 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
tricyclo[15.4.0.02,7]henicosa-1(21),2,4,6,17,19-hexaen-8,15-diyne |
InChI |
InChI=1S/C21H18/c1-2-4-6-12-18-14-8-10-16-20(18)21-17-11-9-15-19(21)13-7-5-3-1/h8-11,14-17H,1-5H2 |
Clé InChI |
ZXDRPLPGXKZLMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC2=CC=CC=C2C3=CC=CC=C3C#CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


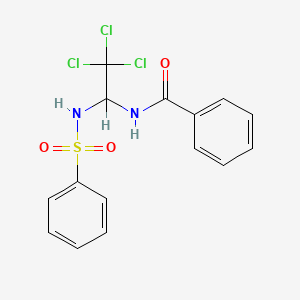



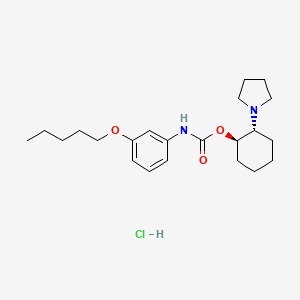
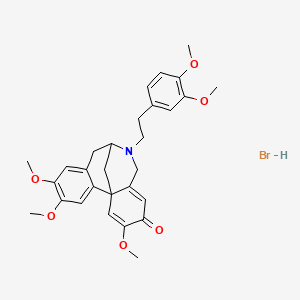
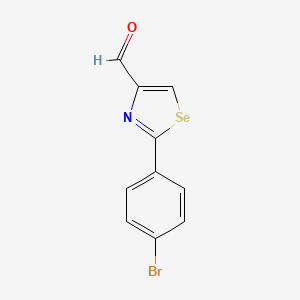
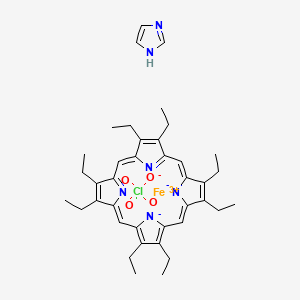

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
